Structural Differentiation: Indoline-Thiophene vs. Common N2-Substituents in Cyclopentyl Oxalamides
Unlike the N2-thiazol-2-yl analog (MetAP inhibitor, PDB: 2EVO) and the N2-morpholino-thiophen-3-yl analog (JAK inhibitor CP-690,550), the target compound presents an N2-substituent where an indoline and a thiophen-2-yl ring are directly linked to the ethyl spacer. This arrangement matches the 'phenylthiophene tail' motif identified as critical for achieving potency in hydroxyindole carboxylic acid-based SHP2 inhibitors, where the oxalamide linker and the thiophene-containing tail contribute to interactions with the β5-β6 loop [1]. In contrast, the thiazole analog exhibits selectivity for the Mn(II) or Co(II) form of MetAP [2], while the morpholino analog targets the JAK-STAT pathway [3]. No quantitative head-to-head data between these scaffolds is available.
| Evidence Dimension | Pharmacophoric scaffold alignment with known target classes |
|---|---|
| Target Compound Data | Indoline-thiophene ethyl N2-substituent; cyclopentyl N1-substituent |
| Comparator Or Baseline | Thiazol-2-yl analog (MetAP): IC50 not reported for this compound; Morpholino-thiophen-3-yl analog (JAK): IC50 not reported for this scaffold; Hydroxyindole oxalamide 11a-1 (SHP2): IC50 = 200 nM |
| Quantified Difference | Not calculable (different assay systems and targets) |
| Conditions | No head-to-head assay performed; comparisons are cross-study scaffold alignment |
Why This Matters
The indoline-thiophene motif's presence in the SHP2 inhibitor pharmacophore suggests a distinct biological target profile that generic oxalamides without this motif cannot replicate, guiding procurement for SHP2-centric research programs.
- [1] Zeng, L. F., et al. Therapeutic potential of targeting the oncogenic SHP2 phosphatase. J Med Chem, 2014, 57, 6594-6609. View Source
- [2] PDB Entry 2EVO: Crystal structure of methionine aminopeptidase in complex with N-cyclopentyl-N-(thiazol-2-yl)oxalamide. DOI: 10.2210/pdb2EVO/pdb. View Source
- [3] Patent US20090215766: Tetracyclic inhibitors of Janus kinases. Filing date: 2009-02-27. View Source
